Cbz-NH-PEG8-C2-acid

PROTAC Physicochemical Properties Drug Design

Cbz-NH-PEG8-C2-acid (CAS 1334177-87-5) is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class. It features an 8-unit ethylene glycol chain (PEG8) terminated with a Cbz-protected amine at one end and a propionic acid moiety at the other.

Molecular Formula C27H45NO12
Molecular Weight 575.6 g/mol
CAS No. 1334177-87-5
Cat. No. B606522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG8-C2-acid
CAS1334177-87-5
SynonymsCbz-N-amido-PEG8-acid
Molecular FormulaC27H45NO12
Molecular Weight575.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H45NO12/c29-26(30)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
InChIKeyISVOBOLHCFBPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cbz-NH-PEG8-C2-acid (CAS 1334177-87-5) – Monodisperse PEG8 PROTAC Linker for Targeted Protein Degradation


Cbz-NH-PEG8-C2-acid (CAS 1334177-87-5) is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class . It features an 8-unit ethylene glycol chain (PEG8) terminated with a Cbz-protected amine at one end and a propionic acid moiety at the other . With a molecular formula of C₂₇H₄₅NO₁₂ and a molecular weight of 575.65 g/mol, this compound is a monodisperse PEG derivative, ensuring precisely defined chain length and end-group fidelity . It is primarily utilized in the synthesis of PROTACs, where it serves as a flexible, hydrophilic tether linking an E3 ubiquitin ligase ligand to a target protein warhead, thereby enabling the formation of ternary complexes for selective protein degradation via the ubiquitin-proteasome system .

Why PEG Linker Length and End-Group Chemistry Preclude Simple Substitution of Cbz-NH-PEG8-C2-acid


In PROTAC development, the linker is not a passive tether but a critical modulator of ternary complex formation, degradation efficiency, and pharmacokinetics [1]. While the Cbz-NH-PEGn-C2-acid series shares a common protecting group and terminal acid, the number of ethylene glycol units (n) directly dictates the end-to-end distance, conformational flexibility, and aqueous solubility of the resulting degrader molecule . Studies demonstrate that even a single-unit change in PEG length can shift the degradation profile from potent to ineffective, as the optimal linker length is exquisitely dependent on the specific protein-protein interaction interface [2]. Furthermore, the Cbz protecting group offers orthogonality that may be required for specific synthetic sequences; substituting an Fmoc or Boc analog would fundamentally alter the deprotection conditions and potentially compromise sensitive warhead moieties . Consequently, substituting Cbz-NH-PEG8-C2-acid with a shorter (e.g., PEG4) or longer (e.g., PEG12) homolog—or one with a different protecting group—without empirical validation risks derailing a PROTAC optimization campaign, as the precise linker length and chemistry are essential for achieving the desired cooperativity and selectivity.

Quantitative Differentiation of Cbz-NH-PEG8-C2-acid vs. Closest PEGn Homologs for Scientific Procurement


Enhanced Hydrophilicity: Cbz-NH-PEG8-C2-acid Exhibits a LogP of -0.96, a >1.2 Unit Decrease vs. PEG4 Homolog

The calculated partition coefficient (LogP) of Cbz-NH-PEG8-C2-acid is -0.96, indicating high hydrophilicity [1]. In contrast, the Cbz-NH-PEG4-C2-acid analog (CAS 756526-00-8) has a computed XLogP3-AA of 0.3 [2]. This represents a difference of 1.26 LogP units, corresponding to an approximately 18-fold higher predicted affinity for the aqueous phase [3]. The enhanced hydrophilicity is conferred by the additional four ethylene glycol units in the PEG8 chain.

PROTAC Physicochemical Properties Drug Design

Validated DMSO Solubility: Cbz-NH-PEG8-C2-acid Achieves ≥10 mM in DMSO, Meeting Standard Stock Solution Requirements

Cbz-NH-PEG8-C2-acid demonstrates a verified solubility of 10 mM in DMSO, a standard metric for PROTAC linker stock solution preparation [1]. While shorter PEG analogs like Cbz-NH-PEG6-C2-acid (CAS 1334177-80-8) are also reported to reach 10 mM in DMSO [2], this equivalence confirms that the increased hydrophilicity of PEG8 does not compromise solubility in the primary organic solvent used for compound storage and handling. Notably, Cbz-NH-PEG4-C2-acid (CAS 756526-00-8) exhibits solubility described as 'soluble in DMSO' without a quantitative limit , whereas the PEG8 variant provides a precise, actionable concentration for experimental planning.

PROTAC Solubility Assay Development

Optimized PEG Length for Ternary Complex Formation: PEG8 Resides in the 'Gold Standard' Range for PROTAC Linker Efficacy

Cbz-NH-PEG8-C2-acid incorporates an 8-unit PEG chain, placing it within the empirically validated 'gold standard' length range (PEG4-PEG8) for PROTAC linkers [1]. This range is critical because linkers shorter than 12 atoms often fail to span the required distance between E3 ligase and target protein binding pockets (>3 nm), while excessively long linkers (>20 atoms) introduce entropic penalties that destabilize the ternary complex [2]. A recent study on Retro-2-based PROTACs demonstrated that varying PEG linker length (from PEG2 to PEG6) dramatically altered degradation profiles: PEG2-based PROTACs exhibited cytotoxicity (CC50 of 0.85-1.33 μM) but no target degradation, while PEG3-6 linkers restored protective IC50 values (0.74-6.89 μM) against Stx-1 toxin [3]. The PEG8 chain in Cbz-NH-PEG8-C2-acid extends this favorable conformational space, providing the flexibility and reach necessary to accommodate larger protein-protein interfaces while maintaining the cooperative binding essential for efficient ubiquitination.

PROTAC Structure-Activity Relationship Ternary Complex

Orthogonal Cbz Protection Enables Chemoselective Deprotection Under Mild Conditions

Cbz-NH-PEG8-C2-acid features a carbobenzyloxy (Cbz) protecting group on the terminal amine, which is cleaved under mild hydrogenation conditions (H₂, Pd/C) without affecting acid-labile or base-sensitive moieties commonly found in PROTAC warheads . This orthogonality is crucial when constructing heterobifunctional molecules that contain multiple reactive handles. In contrast, the commonly used Fmoc-protected analog, Fmoc-NH-PEG8-C2-acid, requires basic conditions (piperidine) for deprotection, which can epimerize chiral centers or hydrolyze esters . The Boc-protected analog (Boc-NH-PEG8-C2-acid) necessitates strong acid (TFA) for cleavage, potentially degrading acid-sensitive linkers or functional groups . The quantitative difference lies in the reaction conditions: Cbz deprotection proceeds at ambient temperature and pressure in neutral pH, whereas Fmoc and Boc deprotections involve strong base or acid, respectively. This provides a significant advantage in multi-step synthetic sequences where protecting group compatibility is paramount.

PROTAC Synthesis Protecting Group Strategy Bioconjugation

Monodisperse PEG8 Backbone Ensures Batch-to-Batch Reproducibility vs. Polydisperse PEG Alternatives

Cbz-NH-PEG8-C2-acid is synthesized as a monodisperse PEG derivative, meaning each molecule contains exactly 8 ethylene glycol repeat units, resulting in a single, defined molecular weight (575.65 g/mol) . This is in stark contrast to polydisperse PEG linkers (e.g., PEG2000, PEG5000), which consist of a mixture of chain lengths and molecular weights, leading to heterogeneous PROTAC products . For Cbz-NH-PEG8-C2-acid, the purity is typically ≥98% by HPLC, with a single peak confirming monodispersity . The quantitative difference is the polydispersity index (PDI): monodisperse PEG8 has a PDI of 1.00 (single species), whereas polydisperse PEGs have PDIs ranging from 1.05 to 1.20 or higher [1]. This heterogeneity in polydisperse linkers can result in variable pharmacokinetics, inconsistent degradation efficiency, and irreproducible biological data across different batches or synthetic lots.

PROTAC Quality Control Reproducibility

Optimal Use Cases for Cbz-NH-PEG8-C2-acid in PROTAC Discovery and Bioconjugation Workflows


Lead Optimization of PROTACs Targeting Large or Conformationally Dynamic Proteins

When developing PROTACs for targets that undergo significant domain movements upon ligand binding (e.g., kinases with activation loops, nuclear receptors), the extended reach and conformational flexibility of a PEG8 linker can be critical. Cbz-NH-PEG8-C2-acid provides a longer tether than PEG4 or PEG6 analogs, increasing the probability of achieving the proper orientation for ternary complex formation without imposing steric strain [1]. Its high aqueous solubility (LogP -0.96) [2] also facilitates handling and formulation during in vitro and in vivo studies.

Construction of PROTAC Libraries for High-Throughput Linker SAR Screening

In early-stage PROTAC campaigns where the optimal linker length is unknown, Cbz-NH-PEG8-C2-acid serves as a key component in a systematic linker SAR matrix. Its monodisperse nature ensures that any observed differences in degradation potency or selectivity between PEG4, PEG6, PEG8, and PEG12 constructs can be confidently attributed to linker length rather than heterogeneity . The compound's established solubility in DMSO (10 mM) [3] supports automated liquid handling and parallel synthesis workflows.

Synthesis of PROTACs Containing Acid- or Base-Sensitive Warheads

For warheads that are unstable under strongly acidic or basic conditions, the Cbz protecting group on Cbz-NH-PEG8-C2-acid offers a significant synthetic advantage. Deprotection via hydrogenolysis proceeds under neutral, mild conditions, preserving sensitive functional groups such as esters, acetals, or certain heterocycles that would otherwise be compromised during Fmoc (basic) or Boc (acidic) cleavage . This allows for a broader scope of warhead chemistry and can improve overall synthetic yield and purity.

Development of ADC Linker-Payloads Requiring Defined PEG Spacing

Beyond PROTACs, Cbz-NH-PEG8-C2-acid can be employed as a non-cleavable linker component in antibody-drug conjugates (ADCs) . The PEG8 spacer enhances the aqueous solubility of hydrophobic cytotoxic payloads, reducing aggregation and improving conjugate homogeneity. The monodisperse PEG8 chain ensures a precise drug-to-antibody ratio (DAR) and consistent pharmacokinetic properties, which are essential for reproducible efficacy and toxicity profiles in preclinical development.

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